methyl 3-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate
Description
This compound features a pyrazol-4-ylidene core substituted with a 4-(trifluoromethoxy)phenyl group at position 1 and a trifluoromethyl group at position 2. A methylideneamino linker connects this pyrazole moiety to a methyl 2-thiophenecarboxylate group. The methyl ester group may improve solubility or act as a prodrug precursor. While direct synthesis data for this compound is unavailable, analogous structures (e.g., Example 61 in ) suggest palladium-catalyzed cross-coupling reactions with boronic acids could be employed .
Properties
IUPAC Name |
methyl 3-[[3-oxo-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O4S/c1-30-16(29)13-12(6-7-32-13)25-8-11-14(17(19,20)21)26-27(15(11)28)9-2-4-10(5-3-9)31-18(22,23)24/h2-8,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWRLHDTXIOHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations
Substituent Effects :
- The target compound’s trifluoromethoxy and trifluoromethyl groups increase its molecular weight and lipophilicity compared to bromophenyl () or methyl-substituted analogs (). These groups are common in agrochemicals (e.g., sulfonylureas in ) due to their resistance to metabolic degradation .
- Replacing the thiocyanate group in ’s compound with a thiophene carboxylate likely alters electronic properties and target binding.
Functional Group Influence :
- The methyl ester in the target compound may enhance membrane permeability compared to free carboxylic acids (e.g., ’s thiophene-2-carboxylic acid).
- Thiosemicarbazides () exhibit distinct bioactivity (e.g., metal chelation) compared to carboxylate esters, highlighting functional group-dependent applications .
Synthetic Pathways :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a plausible route for attaching the thiophene carboxylate group .
Physical Properties :
- Melting points for trifluoromethyl-containing compounds (e.g., 212–214°C in ) suggest high thermal stability, likely shared by the target compound .
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